Acide 1-butyl-1H-benzimidazole-2-sulfonique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

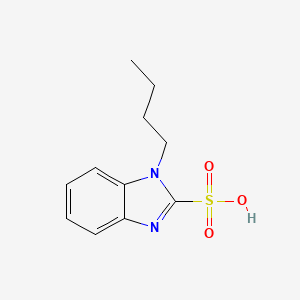

1-butyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic aromatic compound that features a benzimidazole core with a butyl group at the 1-position and a sulfonic acid group at the 2-position. Benzimidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Applications De Recherche Scientifique

1-butyl-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-1H-benzimidazole-2-sulfonic acid typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for 1-butyl-1H-benzimidazole-2-sulfonic acid may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

1-butyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of alkylated or acylated benzimidazole derivatives.

Mécanisme D'action

The mechanism of action of 1-butyl-1H-benzimidazole-2-sulfonic acid involves its interaction with molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-methyl-1H-benzimidazole-2-sulfonic acid

- 1-ethyl-1H-benzimidazole-2-sulfonic acid

- 1-propyl-1H-benzimidazole-2-sulfonic acid

Uniqueness

1-butyl-1H-benzimidazole-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group enhances its lipophilicity, while the sulfonic acid group increases its solubility in water and its ability to participate in hydrogen bonding .

Activité Biologique

1-butyl-1H-benzimidazole-2-sulfonic acid (BBsa) is a sulfonated derivative of benzimidazole, a compound recognized for its diverse biological and chemical applications. This article delves into the biological activity of BBsa, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BBsa features a benzimidazole core with a butyl group at the nitrogen atom and a sulfonic acid group at the second position. This structure enhances its solubility in water and potential reactivity. The benzimidazole ring system is crucial in many biologically active molecules, contributing to its pharmacological properties.

| Component | Description |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₃S |

| Molecular Weight | 246.30 g/mol |

| Functional Groups | Butyl group (-C₄H₉), Sulfonic acid (-SO₃H) |

| Solubility | Water-soluble due to the sulfonic acid group |

BBsa exhibits biological activity primarily through its interaction with various molecular targets. It has been identified as an inhibitor of glutamate racemase, an enzyme implicated in neurodegenerative diseases, suggesting potential therapeutic roles in conditions such as Alzheimer's disease . Additionally, BBsa acts as a Brønsted acid catalyst in organic reactions, promoting processes like esterification and acetalization.

Biological Activities

-

Antimicrobial Activity :

- BBsa has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it shows notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- A study found that derivatives of benzimidazole, including BBsa, exhibited effective antifungal activity against Candida albicans .

- Antitumor Properties :

-

Corrosion Inhibition :

- Beyond its biological applications, BBsa has been explored as a corrosion inhibitor for metals, particularly in acidic environments. Its effectiveness stems from the formation of protective films on metal surfaces.

Case Studies

- A comprehensive study published in PubMed Central highlighted the synthesis and bioactivity of N-butyl-1H-benzimidazole derivatives, showcasing their potential as antiviral agents and their interactions with various biological pathways .

- Another investigation focused on the structural optimization of benzimidazole derivatives for enhanced biological activity. It reported that modifications at specific positions on the benzimidazole ring significantly affect their pharmacokinetic properties and overall efficacy against microbial pathogens .

Research Findings Summary

Propriétés

IUPAC Name |

1-butylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-7H,2-3,8H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAKIQVCJSSRCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378265 |

Source

|

| Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300707-13-5 |

Source

|

| Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.